4-acetyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

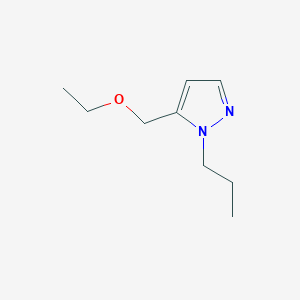

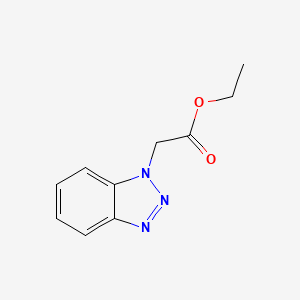

“4-acetyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride” is a chemical compound . It is a derivative of benzoxazine, a heterocyclic compound that has an oxazine ring fused with a benzene ring .

Synthesis Analysis

The synthesis of benzoxazine derivatives has been able to draw attention of researchers due to their various medicinal uses and physiological activities . Benzoxazine is synthesized by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .Molecular Structure Analysis

Benzoxazine has an oxazine ring, which is a six-membered heterocyclic ring with oxygen and nitrogen atoms, fused with a benzene ring .Chemical Reactions Analysis

Benzoxazine and its derivatives have been found to play a very important role in various biological activities . They have been used as starting compounds for the synthesis of fused heterocycles like quinazolin-4-one .Physical And Chemical Properties Analysis

The empirical formula of “this compound” is C11H12ClNO4S and its molecular weight is 289.74 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The compound is used in the synthesis of acetoxy derivatives of benzothiazin and benzoxazin compounds. This involves acetylation and acetoxylation reactions, contributing to the understanding of reaction mechanisms and the formation of acetoxy-compounds (Coutts & Pound, 1971).

- It plays a role in the synthesis of sulfonamides with benzodioxane and acetamide moieties, which are studied for their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase (Abbasi et al., 2019).

- The compound is utilized in the synthesis of 1, 4-Benzoxazine analogues for evaluating their antibacterial activity against various bacterial strains (Kadian et al., 2012).

Pharmacological Applications

- It is involved in the development of COX-2 / 5-LOX inhibitors, significant in understanding inflammation and related diseases (Reddy & Rao, 2008).

- The compound aids in synthesizing pyrazoles and pyrazolinones, showing antimicrobial and antihistaminic activities, contributing to the development of new therapeutic agents (Jayamma & Reddy, 1994).

- It is part of the synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-acetates, which have been evaluated for their anxiolytic and anticonvulsant activities (Masuoka et al., 1986).

Enzymatic and Catalytic Studies

- The compound is studied in lipase-catalyzed resolution, showcasing chemoselective and enantioselective reactions, vital in pharmaceutical synthesis (Prasad et al., 2006).

- It is used in the mutual kinetic resolution of benzoxazines and alkoxyl chlorides, exploring stereoselective acylations, crucial for asymmetric synthesis (Vakarov et al., 2018).

Structural Analysis and Material Science

- Research on crystal structures of benzoxazine derivatives, including N-dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine, contributes to a deeper understanding of molecular configurations and material properties (Gao et al., 2015).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-acetyl-2-methyl-2,3-dihydro-1,4-benzoxazine-6-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4S/c1-7-6-13(8(2)14)10-5-9(18(12,15)16)3-4-11(10)17-7/h3-5,7H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCMABHNRHWHSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=C(O1)C=CC(=C2)S(=O)(=O)Cl)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2452591.png)

![4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2452592.png)

![Ethyl 2-[3-(aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate hydrochloride](/img/structure/B2452595.png)

![2-[4-(2,5-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid](/img/structure/B2452605.png)

![N-[(5-Methyl-1H-pyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2452606.png)

![(2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2452607.png)